(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate
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Description
(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is a useful research compound. Its molecular formula is C33H26ClFNO5P and its molecular weight is 602. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is the mitochondria . The triphenylphosphonium (TPP) cation has been widely used as a carrier for mitochondria-targeting molecules .
Mode of Action
The compound interacts with its target, the mitochondria, by accumulating in it due to the TPP module . This accumulation leads to a series of reactions that result in the disruption of normal mitochondrial function .
Biochemical Pathways
The compound affects the mitochondrial oxidative phosphorylation and glycolysis pathways . The disruption to these pathways is involved in the antitumor mechanism of these compounds .
Pharmacokinetics
Similar compounds have been shown to have poor oral bioavailability due to severe first-pass metabolic reactions .
Result of Action
The compound’s action results in significant damage to the cell structure and functions . This damage is primarily attributed to the compound’s ability to damage the membrane, as well as uncoupling activity and inhibition of fungal respiration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of perchlorate in the environment can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
The (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate plays a role in biochemical reactions, particularly those involving the formation of C-N bonds . The compound interacts with hydroxyl groups to form alkoxy triphenylphosphonium ions, which are then trapped by azoles or amides to construct C-N bonds . The nature of these interactions is primarily electrochemical .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of a radical cation through the anodic oxidation of triphenylphosphine . This radical cation then reacts with hydroxyl groups to form alkoxy triphenylphosphonium ions . These ions are subsequently trapped by azoles or amides to construct C-N bonds .
Properties
IUPAC Name |
[1-benzamido-2-(4-fluorophenyl)ethenyl]-triphenylphosphanium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25FNOP.ClHO4/c34-28-23-21-26(22-24-28)25-32(35-33(36)27-13-5-1-6-14-27)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;2-1(3,4)5/h1-25H;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUINMFHMSQUSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26ClFNO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.